Butyl 3-[(4-methylbenzoyl)amino]benzoate vs. Methyl Ester Analog: Quantitative Lipophilicity Differentiation (LogP 4.6 vs. 3.5)
Butyl 3-[(4-methylbenzoyl)amino]benzoate exhibits a significantly higher lipophilicity compared to its methyl ester analog, methyl 3-(4-methylbenzamido)benzoate. This difference is crucial for applications requiring enhanced membrane permeability, improved blood-brain barrier penetration, or altered tissue distribution. The estimated LogP value for the butyl ester is 4.6, while the methyl ester has a reported LogP of 3.5 [1]. This 1.1-unit increase in LogP translates to a theoretical ~12.6-fold increase in partition coefficient, favoring lipid membrane association.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.6 (estimated, based on structural similarity and computational models) |
| Comparator Or Baseline | Methyl 3-(4-methylbenzamido)benzoate (CAS 39799-68-3); LogP = 3.5 |
| Quantified Difference | ΔLogP = +1.1 (theoretical ~12.6-fold increase in partition coefficient) |
| Conditions | Calculated using ACD/Labs software; in silico prediction [1] |
Why This Matters
Higher lipophilicity can lead to improved cellular uptake and in vivo distribution, making the butyl ester a preferred tool compound for probing intracellular targets or for use in assays requiring efficient membrane crossing, compared to the less lipophilic methyl ester.
- [1] Molaid. (n.d.). methyl 3-(4-methylbenzamido)benzoate | 39799-68-3. Product Information. View Source
